1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine
Description
1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine is a useful research compound. Its molecular formula is C14H14F3N5 and its molecular weight is 309.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine is 309.12012995 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine (CAS Number: 16018-69-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄F₃N₅
- Molecular Weight : 299.29 g/mol
- Density : 1.282 g/cm³
- LogP : 2.824 (indicating moderate lipophilicity)
The compound features a pyrimidine ring substituted with a trifluoromethylphenyl group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets. The guanidine moiety in this compound suggests potential activity as an inhibitor of certain enzymes or receptors. Notably, guanidine derivatives have been associated with:
- Antitumor Activity : Compounds in the guanidine class have shown promise as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that related compounds exhibit significant activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, through mechanisms such as inhibition of tubulin polymerization .
Antimicrobial Activity
Preliminary studies on similar pyrimidine-based compounds have indicated antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown comparable effectiveness to ampicillin against Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of this compound requires further investigation.
Study Overview
A study focused on a series of N-aryl-N'-pyrimidinyl ureas highlighted the potential of compounds similar to this compound in inhibiting FGFRs. The lead compound displayed significant antitumor activity in xenograft models .
Compound | Target | Activity | Reference |
---|---|---|---|
NVP-BGJ398 | FGFR1/2/3 | Antitumor | |
This compound | Various cancers | Cytotoxicity against A549 and HeLa |
Cytotoxicity Assessment
In vitro assays have been conducted to assess the cytotoxicity of the compound using MTT assays. Results indicate a dose-dependent response in cancer cell lines, with IC50 values suggesting moderate potency.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWWXRTVRDOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421314 | |
Record name | BAS 00916141 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94828-52-1, 5803-86-1 | |
Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94828-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAS 00916141 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20421314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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